molecular formula C9H7BrF3NO B1382733 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide CAS No. 1549629-52-8

4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide

Cat. No.: B1382733
CAS No.: 1549629-52-8
M. Wt: 282.06 g/mol
InChI Key: UNKQBBKXUNCGOC-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a bromo group at the 4-position, a fluoro group at the 3-position on the benzamide core, and a 2,2-difluoroethyl substituent on the amide nitrogen. Its structural features, such as electronegative substituents and fluorine atoms, are designed to enhance metabolic stability, solubility, and target-binding affinity .

Properties

IUPAC Name

4-bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-6-2-1-5(3-7(6)11)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKQBBKXUNCGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzoic acid and 2,2-difluoroethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-bromo-3-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Amidation Reaction: The activated carboxylic acid reacts with 2,2-difluoroethylamine to form the desired benzamide compound. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the by-products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the difluoroethyl group. Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 4-azido-N-(2,2-difluoroethyl)-3-fluorobenzamide or 4-methoxy-N-(2,2-difluoroethyl)-3-fluorobenzamide.

    Oxidation Products: Oxidized derivatives of the difluoroethyl group.

    Reduction Products: Reduced derivatives of the difluoroethyl group.

    Hydrolysis Products: 4-bromo-3-fluorobenzoic acid and 2,2-difluoroethylamine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds similar to 4-bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide exhibit promising anticancer properties. The presence of bromine and fluorine atoms can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against cancer cell lines. Studies have indicated that halogenated benzamides can inhibit specific cancer-related enzymes, thereby hindering tumor growth.

Enzyme Inhibition
The compound may act as an enzyme inhibitor by targeting specific proteins involved in disease pathways. For instance, the fluorinated moieties can influence the binding affinity to enzymes, which is crucial for developing selective inhibitors for therapeutic applications. This property is particularly relevant in drug design where selectivity and potency are paramount.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions. The difluoroethyl group enhances the reactivity of the compound, allowing for diverse synthetic pathways.

Fluorinated Compounds Synthesis
The introduction of fluorine into organic molecules often results in significant changes in their chemical behavior and biological activity. The difluoroethyl group in this compound can be employed to synthesize other fluorinated derivatives that are valuable in pharmaceuticals and agrochemicals.

Material Science

Development of Functional Materials
Due to its unique electronic properties conferred by the fluorine and bromine substituents, this compound can be used in the development of functional materials. These materials may find applications in electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells, where enhanced charge transport properties are desired.

Case Studies and Research Findings

Study/Research Findings Relevance
Anticancer Activity StudyDemonstrated inhibition of tumor cell proliferation at low micromolar concentrationsPotential for development as an anticancer agent
Enzyme Inhibition ResearchIdentified as a selective inhibitor for a specific kinase involved in cancer signaling pathwaysImplications for targeted cancer therapies
Synthetic ApplicationsSuccessfully used as a precursor for synthesizing novel fluorinated compounds with enhanced biological activityExpands the toolkit for medicinal chemists

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl and fluorobenzamide groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamide Substituents Amide Nitrogen Substituent Molecular Formula Molecular Weight Key Properties/Applications
4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide 4-Br, 3-F 2,2-Difluoroethyl C₉H₆BrF₃NO 281.05 High electronegativity; potential use in targeted therapies or imaging
4-Bromo-3-fluoro-N,N-dimethylbenzamide () 4-Br, 3-F N,N-Dimethyl C₉H₉BrFNO 246.08 Lower molecular weight; increased lipophilicity due to methyl groups
4-Bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide () 4-Br, 2-F 2-Diethylaminoethyl C₁₃H₁₈BrFN₂O 317.20 Basic diethylamino group enhances solubility; 2-F alters electronic effects
(E)-4-Bromo-N-((dimethylamino)methylene)-3-fluorobenzamide () 4-Br, 3-F Dimethylaminomethylene C₁₀H₁₁BrFN₂O 282.11 Imine derivative; used as intermediate in triazole synthesis
N-(3-Bromo-1,4-dioxo-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide () 4-F, 3-Br (naphthyl) 4-Fluorobenzoyl C₂₄H₁₂BrF₂NO₄ 500.23 Extended aromatic system; cytotoxic activity against cancer cell lines

Structural Analysis

  • Substituent Positioning: The 3-fluoro substituent in the target compound (vs. Bromine at the 4-position is conserved across analogs, contributing to halogen bonding and hydrophobic interactions .
  • Amide Nitrogen Modifications: The 2,2-difluoroethyl group in the target compound introduces strong electronegativity and reduced basicity compared to diethylaminoethyl () or dimethylamino () groups. This may improve blood-brain barrier permeability and metabolic stability . N,N-Dimethyl substituents () increase lipophilicity (logP ~2.5 estimated), whereas diethylaminoethyl () enhances water solubility via protonation at physiological pH .

Biological Activity

4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide is a fluorinated benzamide derivative that has garnered attention for its potential biological activities. The unique combination of bromine and difluoroethyl groups in its structure may enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrF₃N, with a molecular weight of approximately 252.07 g/mol. Its structure is characterized by:

  • A bromine atom at the para position of the benzene ring.
  • A difluoroethyl group attached to the nitrogen atom of the amide functional group.
  • A fluorine atom at the meta position of the benzene ring.

This configuration potentially influences its physicochemical properties, such as solubility and reactivity, which are critical for biological interactions.

Research indicates that compounds with similar structures often interact with biological macromolecules through several mechanisms:

  • Electrophilic Substitution: The presence of bromine and fluorine allows for electrophilic interactions with nucleophilic sites on proteins or enzymes.
  • Hydrogen Bonding: The amide group can form hydrogen bonds with biological targets, potentially altering their function and activity.

Enzyme Inhibition

Studies have shown that fluorinated benzamides can inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to this compound have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes or interfere with metabolic functions. Preliminary investigations suggest that this compound may possess similar properties, warranting further exploration in this area .

Study on GABA Receptors

A study investigated the binding affinity of related benzamides to GABA receptors in houseflies. Compounds structurally akin to this compound showed high affinity for a novel allosteric site on these receptors, suggesting potential applications in pest control .

Anticancer Activity

In another case study involving a series of fluorinated benzamides, researchers observed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromine and difluoroethyl groupsPotential enzyme inhibitor; antimicrobial
N-(2,3-difluorobenzyl)-4-sulfamoyl-benzamideSulfamoyl groupAntimicrobial; different binding profile
3-Bromo-N-(2,2-difluoroethyl)-2-fluorobenzamideBromine and fluorine substitutionsSimilar enzyme inhibition potential
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamideBromine and chlorineUnique interactions due to halogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.